A-78773

描述

属性

CAS 编号 |

141579-67-1 |

|---|---|

分子式 |

C15H13FN2O4 |

分子量 |

304.27 g/mol |

IUPAC 名称 |

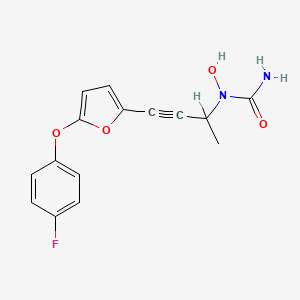

1-[4-[5-(4-fluorophenoxy)furan-2-yl]but-3-yn-2-yl]-1-hydroxyurea |

InChI |

InChI=1S/C15H13FN2O4/c1-10(18(20)15(17)19)2-5-12-8-9-14(21-12)22-13-6-3-11(16)4-7-13/h3-4,6-10,20H,1H3,(H2,17,19) |

InChI 键 |

OLZHFFKRBCZHHT-UHFFFAOYSA-N |

规范 SMILES |

CC(C#CC1=CC=C(O1)OC2=CC=C(C=C2)F)N(C(=O)N)O |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

A 78773 A 79175 A-78773 A-79175 Abbott 79175 Abbott-79175 N-(3-(5-(4-fluorophenoxy)-2-furanyl)-1-methyl-2-propynyl)-N-hydroxyurea N-hydroxy-N-(4-(5-(4-fluorophenoxy)-2-furyl)-3-butyn-2-yl)urea |

产品来源 |

United States |

Foundational & Exploratory

A-78773: A Technical Guide to its Mechanism of Action on 5-Lipoxygenase

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-78773 is a potent and selective inhibitor of 5-lipoxygenase (5-LOX), a critical enzyme in the biosynthesis of leukotrienes. Leukotrienes are pro-inflammatory lipid mediators implicated in a variety of inflammatory diseases, including asthma, allergic rhinitis, and inflammatory bowel disease. This technical guide provides an in-depth overview of the mechanism of action of this compound on 5-lipoxygenase, compiling quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows. This compound is a racemic compound, with its R(+) enantiomer, A-79175, exhibiting equivalent inhibitory potency but a more favorable pharmacokinetic profile.

Core Mechanism of Action

This compound exerts its inhibitory effect by directly targeting the 5-lipoxygenase enzyme, thereby preventing the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE), the initial and rate-limiting step in leukotriene biosynthesis. This direct inhibition has been demonstrated in both cell-free and cellular assay systems. The compound is significantly more potent than the first-generation 5-LOX inhibitor, zileuton.[1]

The 5-lipoxygenase pathway is a key inflammatory cascade. Cellular activation, often triggered by stimuli such as the calcium ionophore A23187, leads to the release of arachidonic acid from the cell membrane. The 5-lipoxygenase-activating protein (FLAP), a nuclear membrane protein, then presents arachidonic acid to 5-lipoxygenase. 5-LOX, in turn, catalyzes the two-step conversion of arachidonic acid into leukotriene A4 (LTA4). LTA4 is an unstable epoxide that is subsequently converted to either leukotriene B4 (LTB4) by LTA4 hydrolase or to the cysteinyl leukotrienes (LTC4, LTD4, and LTE4) by LTC4 synthase. This compound's direct inhibition of 5-LOX effectively blocks the entire downstream production of these potent inflammatory mediators.

Quantitative Data

The inhibitory potency of this compound has been evaluated in various in vitro and in vivo models. While specific IC50 values from the primary literature by Bell et al. are not publicly available, the research indicates that this compound is a highly potent inhibitor.

| Compound | Assay System | Potency | Selectivity |

| This compound | Cell-free (Rat Basophilic Leukemia cell lysate) | Significantly more potent than zileuton[1] | Inhibited 5-LOX at concentrations two orders of magnitude lower than those required to inhibit 12-lipoxygenase and 15-lipoxygenase[1] |

| This compound | Cellular (Isolated Human Neutrophils) | Significantly more potent than zileuton[1] | - |

| Zileuton | Cellular (Human Polymorphonuclear Leukocytes) | IC50 = 0.4 µM for LTB4 biosynthesis[2] | Selective for 5-LOX over 12-LOX, 15-LOX, and cyclooxygenase[2] |

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of 5-lipoxygenase inhibitors. The following sections describe the key methodologies used to characterize the mechanism of action of this compound.

Cell-Free 5-Lipoxygenase Activity Assay (Rat Basophilic Leukemia Cells)

This assay evaluates the direct inhibitory effect of a compound on the 5-lipoxygenase enzyme in a cell-free environment.

1. Preparation of RBL-1 Cell Lysate:

-

Rat basophilic leukemia (RBL-1) cells are harvested and washed with a suitable buffer (e.g., phosphate-buffered saline).

-

The cell pellet is resuspended in a hypotonic lysis buffer and incubated on ice to allow for cell swelling.

-

The cells are then homogenized using a Dounce homogenizer or sonication.

-

The homogenate is centrifuged at a high speed (e.g., 10,000 x g) to pellet cellular debris. The resulting supernatant, containing the soluble 5-lipoxygenase, is collected and used for the assay.[3][4]

2. Assay Procedure:

-

The assay is typically performed in a multi-well plate format.

-

The RBL-1 cell lysate is pre-incubated with various concentrations of this compound or a vehicle control for a specified time at a controlled temperature (e.g., 37°C).

-

The enzymatic reaction is initiated by the addition of arachidonic acid, the substrate for 5-lipoxygenase.

-

The reaction is allowed to proceed for a defined period and is then terminated, often by the addition of an organic solvent.

-

The amount of 5-HETE (5-hydroxyeicosatetraenoic acid), the product of the 5-lipoxygenase reaction, is quantified.

3. Product Quantification:

-

The reaction products are extracted and analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) or a specific enzyme-linked immunosorbent assay (ELISA) for 5-HETE.

Inhibition of Leukotriene B4 Production in Isolated Human Neutrophils

This cellular assay assesses the ability of a compound to inhibit 5-lipoxygenase activity within intact cells, providing a more physiologically relevant measure of potency.

1. Isolation of Human Neutrophils:

-

Human peripheral blood is collected from healthy donors into an anticoagulant-containing tube.

-

Neutrophils are isolated using density gradient centrifugation (e.g., using Ficoll-Paque) followed by dextran sedimentation to separate them from other blood components.

-

Contaminating red blood cells are removed by hypotonic lysis.

-

The purified neutrophils are washed and resuspended in a suitable buffer for the assay.

2. Assay Procedure:

-

Isolated human neutrophils are pre-incubated with various concentrations of this compound or a vehicle control.

-

The cells are then stimulated with a calcium ionophore, such as A23187, to induce the release of arachidonic acid and activate the 5-lipoxygenase pathway.[5]

-

The incubation is carried out for a specific time at 37°C.

-

The reaction is terminated by centrifugation to pellet the cells.

3. LTB4 Quantification:

-

The supernatant, containing the released leukotriene B4 (LTB4), is collected.

-

The concentration of LTB4 is determined using a specific and sensitive method, such as a radioimmunoassay (RIA) or an ELISA.[5]

Visualizations

Signaling Pathway of 5-Lipoxygenase and Inhibition by this compound

Caption: 5-Lipoxygenase pathway and the inhibitory action of this compound.

Experimental Workflow for Characterizing this compound

Caption: Workflow for characterizing the inhibitory activity of this compound.

Conclusion

This compound is a potent and selective direct inhibitor of 5-lipoxygenase, effectively blocking the production of pro-inflammatory leukotrienes. Its mechanism of action has been well-characterized through a combination of cell-free and cellular assays. The detailed experimental protocols and the quantitative data outlined in this guide provide a comprehensive resource for researchers and drug development professionals working in the field of inflammation and leukotriene-mediated diseases. The superior pharmacokinetic profile of its R(+) enantiomer, A-79175, suggests its potential as a more refined therapeutic candidate. Further investigation into the precise binding interactions of this compound and its enantiomers with the 5-lipoxygenase enzyme could provide valuable insights for the design of next-generation inhibitors.

References

- 1. This compound: a selective, potent 5-lipoxygenase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-lipoxygenase inhibitory activity of zileuton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Translocation and leukotriene synthetic capacity of nuclear 5-lipoxygenase in rat basophilic leukemia cells and alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kinetic studies on arachidonate 5-lipoxygenase from rat basophilic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of leukotriene B4 (LTB4) in human neutrophils by L-threo-dihydrosphingosine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rise and Fall of A-78773: A Potent 5-Lipoxygenase Inhibitor

A-78773 , a novel N-hydroxyurea-based inhibitor of 5-lipoxygenase (5-LO), emerged from the discovery programs at Abbott Laboratories as a promising therapeutic agent for inflammatory diseases. Its development history, intertwined with its more potent enantiomer, A-79175 , provides a compelling case study in stereoselective metabolism and its impact on drug development. Although ultimately discontinued, the story of this compound offers valuable insights into the optimization of 5-LO inhibitors.

This in-depth technical guide explores the discovery, preclinical development, and eventual discontinuation of this compound, presenting key quantitative data, detailed experimental methodologies, and a visualization of its mechanism of action.

Discovery and Initial Characterization

This compound was identified as a potent and selective inhibitor of 5-lipoxygenase, an enzyme crucial in the biosynthesis of leukotrienes, which are key mediators of inflammation. Early studies demonstrated its superiority over the then-standard 5-LO inhibitor, zileuton, in various in vitro and in vivo models.[1] this compound was found to be significantly more potent in inhibiting leukotriene formation in both cell-free lysates and isolated human neutrophils.[1]

A critical aspect of its initial characterization was its selectivity. This compound inhibited 5-lipoxygenase at concentrations two orders of magnitude lower than those required to inhibit the related enzymes 12-lipoxygenase and 15-lipoxygenase, indicating a favorable selectivity profile.[1]

In Vitro and In Vivo Pharmacology

The pharmacological activity of this compound was demonstrated across various preclinical models.

In Vitro Potency

In Vivo Efficacy

In vivo studies in rats demonstrated the oral activity and long duration of action of this compound. A single oral dose of 20 mg/kg resulted in a persistent inhibition of the 5-lipoxygenase pathway for up to 24 hours.

Table 1: In Vivo Efficacy of this compound in Rats

| Species | Dose (Oral) | Effect | Duration of Action |

| Rat | 20 mg/kg | Inhibition of 5-lipoxygenase pathway | Up to 24 hours |

The Role of Stereochemistry: The Emergence of A-79175

A pivotal point in the development of this compound was the discovery of its stereoselective metabolism. This compound is a racemic mixture, and further investigation revealed that its R(+) enantiomer, designated A-79175 , was significantly more resistant to glucuronidation, a major metabolic pathway for this class of compounds.

This metabolic stability translated into a superior pharmacokinetic profile for A-79175. Following oral administration of the racemate this compound in humans (a single 400 mg dose), it was observed that the R(+) enantiomer, A-79175, accounted for 78% of the total drug exposure (AUC) in plasma. This finding strongly suggested that A-79175 was the primary contributor to the prolonged pharmacological activity of the racemate.

This discovery likely shifted the development focus towards the single enantiomer, A-79175, a common strategy in drug development to improve therapeutic index and reduce metabolic variability.

Signaling Pathway and Experimental Workflow

The primary mechanism of action of this compound and its active enantiomer, A-79175, is the direct inhibition of the 5-lipoxygenase enzyme. This enzyme is a key component of the arachidonic acid cascade, which leads to the production of pro-inflammatory leukotrienes.

Caption: Inhibition of the 5-Lipoxygenase Pathway by this compound / A-79175.

The experimental workflow for evaluating 5-LO inhibitors typically involves a series of in vitro and in vivo assays.

Caption: Experimental Workflow for the Evaluation of 5-Lipoxygenase Inhibitors.

Experimental Protocols

Detailed experimental protocols for the studies on this compound are not fully available in the public literature. However, based on standard methodologies of the time, the following outlines the likely approaches.

In Vitro 5-Lipoxygenase Inhibition Assay (Cell-Free)

-

Enzyme Source: Supernatant from sonicated rat basophilic leukemia (RBL-1) cells or purified human 5-lipoxygenase.

-

Substrate: Arachidonic Acid.

-

Assay Principle: Measurement of the formation of 5-hydroxyeicosatetraenoic acid (5-HETE) or other 5-LO products by HPLC or radioimmunoassay (RIA).

-

Procedure: The enzyme is pre-incubated with varying concentrations of the inhibitor (this compound) before the addition of arachidonic acid to initiate the reaction. The reaction is stopped, and the products are extracted and quantified. IC50 values are then calculated.

Inhibition of Leukotriene B4 (LTB4) Formation in Isolated Human Neutrophils

-

Cell Source: Polymorphonuclear neutrophils (PMNs) isolated from fresh human blood.

-

Stimulus: Calcium ionophore A23187.

-

Assay Principle: Measurement of LTB4 production by stimulated neutrophils in the presence of the inhibitor.

-

Procedure: Isolated neutrophils are pre-incubated with this compound. The cells are then stimulated with A23187 to induce LTB4 synthesis. The reaction is terminated, and LTB4 levels in the supernatant are measured by ELISA or LC-MS/MS.

In Vivo Model of Inflammation in Rats

-

Model: A model of induced inflammation, such as carrageenan-induced paw edema or arachidonic acid-induced ear edema.

-

Procedure: this compound is administered orally to rats at various doses prior to the induction of inflammation. The extent of inflammation (e.g., paw volume, ear thickness) is measured at different time points and compared to a vehicle-treated control group.

Ex Vivo Leukotriene B4 Inhibition in Dogs

-

Procedure: this compound is administered orally to dogs. Blood samples are collected at various time points post-dosing. Whole blood is then stimulated ex vivo with a calcium ionophore, and the amount of LTB4 produced is quantified to determine the extent and duration of 5-LO inhibition.

In Vitro Glucuronidation Assay

-

Enzyme Source: Liver microsomes from various species (rat, dog, human).

-

Cofactor: Uridine diphosphate glucuronic acid (UDPGA).

-

Procedure: this compound or its enantiomers are incubated with liver microsomes in the presence of UDPGA. The rate of disappearance of the parent compound or the formation of the glucuronide conjugate is measured over time using LC-MS/MS.

Discontinuation and Conclusion

The development of this compound was ultimately discontinued. While the specific reasons for this decision have not been publicly disclosed, it is plausible that the focus shifted to its more potent and metabolically stable enantiomer, A-79175. However, the development of A-79175 also appears to have been halted, as there is no publicly available information on its progression into later-stage clinical trials.

Possible reasons for the discontinuation of this class of compounds could include unforeseen toxicity, lack of superior efficacy compared to existing therapies, or strategic business decisions by Abbott Laboratories.

References

A-78773: An In-Depth Technical Guide to a Potent and Selective 5-Lipoxygenase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Core Target and Mechanism of Action

A-78773 is a potent and selective inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes.[1] Leukotrienes are pro-inflammatory lipid mediators involved in a variety of inflammatory diseases. This compound belongs to the N-hydroxyurea class of 5-LOX inhibitors and demonstrates significantly greater potency than older inhibitors like zileuton in blocking the formation of leukotrienes in both cell-free and cellular systems.[1] Its mechanism of action involves the direct inhibition of 5-LOX, thereby preventing the conversion of arachidonic acid to leukotriene A4 (LTA4) and subsequent pro-inflammatory leukotrienes such as leukotriene B4 (LTB4).

Quantitative Analysis of Inhibitory Potency and Selectivity

This compound exhibits a high degree of selectivity for 5-lipoxygenase over other lipoxygenase isoforms, a critical attribute for minimizing off-target effects.

| Target Enzyme | Assay System | Inhibitory Potency (IC50) | Reference Compound (Zileuton) IC50 |

| 5-Lipoxygenase | RBL-1 Cell Lysate | Orders of magnitude lower than 12-LOX and 15-LOX | - |

| 12-Lipoxygenase | Human Platelet | Significantly higher than 5-LOX | - |

| 15-Lipoxygenase | Rabbit Reticulocyte | Significantly higher than 5-LOX | - |

Signaling Pathway of 5-Lipoxygenase and Point of Intervention by this compound

The 5-lipoxygenase pathway is a critical component of the inflammatory cascade. The following diagram illustrates the key steps and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are outlined below.

In Vitro 5-Lipoxygenase Inhibition Assay (Cell-Free Lysate)

This assay determines the direct inhibitory effect of this compound on the 5-LOX enzyme.

1. Preparation of Rat Basophilic Leukemia (RBL-1) Cell Lysate:

-

Culture RBL-1 cells to the desired density.

-

Harvest and wash the cells with phosphate-buffered saline (PBS).

-

Resuspend the cell pellet in a hypotonic lysis buffer (e.g., Tris-HCl with protease inhibitors).

-

Homogenize the cells using a Dounce homogenizer or sonication on ice.

-

Centrifuge the homogenate at high speed (e.g., 100,000 x g) to obtain a cytosolic supernatant (cell lysate) containing 5-LOX.[2]

-

Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).

2. 5-Lipoxygenase Activity Assay:

-

In a reaction vessel, combine the RBL-1 cell lysate, assay buffer (containing cofactors such as CaCl2 and ATP), and varying concentrations of this compound or vehicle control.[2]

-

Pre-incubate the mixture for a defined period at a specific temperature (e.g., 10 minutes at 37°C).

-

Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

-

After a set incubation time, terminate the reaction (e.g., by adding a quenching solution or by protein precipitation).

-

Analyze the formation of 5-LOX products (e.g., 5-hydroxyeicosatetraenoic acid [5-HETE] and LTB4) using methods such as High-Performance Liquid Chromatography (HPLC) or Enzyme-Linked Immunosorbent Assay (ELISA).

-

Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value.

Leukotriene B4 Formation Assay in Isolated Human Neutrophils

This cellular assay assesses the ability of this compound to inhibit leukotriene synthesis in a physiologically relevant cell type.

1. Isolation of Human Neutrophils:

-

Obtain fresh human blood from healthy donors.

-

Isolate neutrophils using density gradient centrifugation (e.g., using Ficoll-Paque) followed by dextran sedimentation and hypotonic lysis of remaining red blood cells.

-

Wash and resuspend the purified neutrophils in a suitable buffer (e.g., Hank's Balanced Salt Solution with calcium).

2. Inhibition of LTB4 Formation:

-

Pre-incubate the isolated neutrophils with various concentrations of this compound or vehicle control for a specified time.

-

Stimulate the neutrophils with a calcium ionophore (e.g., A23187) to induce LTB4 synthesis.[3]

-

After incubation, pellet the cells by centrifugation and collect the supernatant.

-

Quantify the amount of LTB4 in the supernatant using a specific and sensitive method, such as a competitive ELISA or LC-MS/MS.[3]

-

Calculate the percentage of inhibition of LTB4 formation and determine the IC50 value.

In Vivo Inhibition of Leukotriene Formation in Rats

This protocol evaluates the efficacy of orally administered this compound in a living organism.

1. Animal Dosing:

-

Administer this compound orally to rats at various doses. Include a vehicle control group.

2. Ex Vivo Leukotriene B4 Synthesis Measurement:

-

At a predetermined time point after dosing, collect blood samples from the rats.

-

Stimulate whole blood with a calcium ionophore to induce LTB4 synthesis.

-

Stop the reaction and separate the plasma.

-

Measure the concentration of LTB4 in the plasma using a validated analytical method (e.g., ELISA or LC-MS/MS).

-

Compare the LTB4 levels in the this compound-treated groups to the vehicle control group to determine the in vivo inhibitory effect.

Ex Vivo Inhibition of Leukotriene Formation in Dogs

This protocol assesses the duration and potency of this compound's effect in a larger animal model.

1. Animal Dosing:

-

Administer a single oral dose of this compound to dogs.

2. Blood Sampling and Analysis:

-

Collect blood samples at various time points post-dosing (e.g., 1, 2, 4, 8, 24 hours).

-

Perform an ex vivo LTB4 synthesis assay on the whole blood samples as described for the rat model.

-

Analyze the time course of LTB4 inhibition to determine the duration of action of this compound.

Conclusion

This compound is a highly potent and selective inhibitor of 5-lipoxygenase, demonstrating robust activity in both in vitro and in vivo models. Its ability to effectively block the production of pro-inflammatory leukotrienes underscores its potential as a therapeutic agent for leukotriene-mediated diseases. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of this and similar 5-LOX inhibitors.

References

- 1. This compound: a selective, potent 5-lipoxygenase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kinetic studies on arachidonate 5-lipoxygenase from rat basophilic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Leukotriene B4 formation: human neutrophil-airway epithelial cell interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

A-78773: A Potent and Selective 5-Lipoxygenase Inhibitor

An In-depth Technical Guide on the Selectivity Profile of A-78773 Against Other Lipoxygenases

For researchers, scientists, and drug development professionals, understanding the selectivity profile of a therapeutic agent is paramount. This compound has been identified as a potent inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes, which are potent mediators of inflammation. This technical guide provides a comprehensive overview of the selectivity of this compound against other major lipoxygenase isoforms, namely 12-lipoxygenase (12-LOX) and 15-lipoxygenase (15-LOX).

Quantitative Selectivity Profile

The primary literature indicates that this compound inhibits 5-lipoxygenase from rat basophilic leukemia (RBL) cell lysate at concentrations approximately two orders of magnitude lower than those required to inhibit rabbit reticulocyte 15-lipoxygenase and human platelet 12-lipoxygenase.[1] This significant difference in potency underscores the compound's high degree of selectivity for the 5-LOX enzyme.

Table 1: Selectivity Profile of this compound Against Various Lipoxygenase Isoforms

| Enzyme Target | Source | Potency of this compound |

| 5-Lipoxygenase (5-LOX) | Rat Basophilic Leukemia (RBL) Cell Lysate | High |

| 12-Lipoxygenase (12-LOX) | Human Platelet | ~100-fold lower than for 5-LOX |

| 15-Lipoxygenase (15-LOX) | Rabbit Reticulocyte | ~100-fold lower than for 5-LOX |

Lipoxygenase Signaling Pathways

Lipoxygenases are a family of iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids like arachidonic acid, leading to the production of biologically active lipid mediators. The differential inhibition of these pathways by this compound is central to its therapeutic potential.

Caption: Overview of the main lipoxygenase signaling pathways originating from arachidonic acid.

Experimental Protocols for Assessing Lipoxygenase Inhibition

While the precise protocols used for this compound are proprietary, the following represents a standard methodology for determining the in vitro inhibitory activity of a compound against various lipoxygenase isoforms.

1. 5-Lipoxygenase Inhibition Assay (Cell-Based)

-

Enzyme Source: Rat Basophilic Leukemia (RBL-1) cells or isolated human neutrophils.

-

Assay Principle: Measurement of the production of leukotriene B4 (LTB4) or other 5-LOX products in response to a calcium ionophore (e.g., A23187) challenge.

-

Protocol:

-

Culture and harvest RBL-1 cells or isolate neutrophils from fresh human blood.

-

Resuspend cells in a suitable buffer (e.g., Hanks' Balanced Salt Solution).

-

Pre-incubate the cell suspension with various concentrations of this compound or vehicle control for a specified time (e.g., 15 minutes) at 37°C.

-

Initiate the reaction by adding a calcium ionophore (e.g., A23187) and arachidonic acid.

-

Incubate for a defined period (e.g., 10 minutes) at 37°C.

-

Terminate the reaction by adding a stopping reagent (e.g., cold methanol) and an internal standard.

-

Centrifuge to pellet cell debris.

-

Analyze the supernatant for LTB4 levels using a specific enzyme immunoassay (EIA) or by liquid chromatography-mass spectrometry (LC-MS).

-

Calculate the percent inhibition at each concentration of this compound and determine the IC50 value.

-

2. 12-Lipoxygenase Inhibition Assay (Platelet-Based)

-

Enzyme Source: Isolated human platelets.

-

Assay Principle: Measurement of the formation of 12-hydroxyeicosatetraenoic acid (12-HETE) from arachidonic acid.

-

Protocol:

-

Isolate platelets from fresh human blood by differential centrifugation.

-

Wash and resuspend platelets in a suitable buffer (e.g., Tyrode's buffer).

-

Pre-incubate the platelet suspension with various concentrations of this compound or vehicle control.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate at 37°C for a specified time.

-

Terminate the reaction and extract the lipids.

-

Analyze the formation of 12-HETE by high-performance liquid chromatography (HPLC) with UV detection or by LC-MS.

-

Calculate the percent inhibition and determine the IC50 value.

-

3. 15-Lipoxygenase Inhibition Assay (Enzyme-Based)

-

Enzyme Source: Purified rabbit reticulocyte 15-lipoxygenase or recombinant human 15-lipoxygenase.

-

Assay Principle: Spectrophotometric measurement of the formation of conjugated dienes from a fatty acid substrate (e.g., linoleic acid or arachidonic acid).

-

Protocol:

-

In a quartz cuvette, combine a suitable buffer (e.g., borate buffer, pH 9.0), the 15-lipoxygenase enzyme solution, and various concentrations of this compound or vehicle control.

-

Pre-incubate the mixture at room temperature.

-

Initiate the reaction by adding the substrate (e.g., linoleic acid).

-

Monitor the increase in absorbance at 234 nm over time using a spectrophotometer. This increase corresponds to the formation of hydroperoxy fatty acids.

-

Determine the initial rate of the reaction for each concentration of the inhibitor.

-

Calculate the percent inhibition and determine the IC50 value.

-

Caption: A generalized experimental workflow for determining the in vitro inhibitory activity of a compound against lipoxygenases.

Conclusion

This compound demonstrates a pronounced selectivity for 5-lipoxygenase over other key isoforms, 12-LOX and 15-LOX. This high degree of selectivity is a critical attribute, suggesting a lower potential for off-target effects related to the inhibition of other lipoxygenase pathways. For researchers in drug development, the targeted action of this compound makes it a valuable tool for investigating the specific role of the 5-LOX pathway in various inflammatory diseases and a promising candidate for therapeutic intervention. Further studies to elucidate the precise inhibitory constants and detailed molecular interactions would provide even greater insight into the mechanism of this potent and selective inhibitor.

References

Unraveling the Core: A Technical Guide to the Chemical Structure of A-78773

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-78773 is a potent and selective inhibitor of 5-lipoxygenase (5-LO), an enzyme crucial in the biosynthesis of leukotrienes. Developed by Abbott Laboratories, this compound belongs to the N-hydroxyurea class of anti-inflammatory agents. Leukotrienes are potent lipid mediators involved in a variety of inflammatory diseases, including asthma. By targeting 5-LO, this compound effectively blocks the production of these pro-inflammatory molecules, demonstrating potential therapeutic value in treating leukotriene-mediated diseases. This technical guide provides a detailed overview of the chemical structure of this compound, alongside available experimental data and relevant biochemical pathways.

Chemical Structure and Identification

Table 1: Chemical Identifiers for this compound and its Enantiomers

| Identifier | Description |

| This compound | Racemic mixture of the 5-lipoxygenase inhibitor |

| A-79175 | The R(+) enantiomer of this compound |

| A-79176 | The S(-) enantiomer of this compound |

Mechanism of Action: Inhibition of the 5-Lipoxygenase Pathway

This compound exerts its pharmacological effect by inhibiting the 5-lipoxygenase enzyme. This enzyme catalyzes the initial steps in the conversion of arachidonic acid to various leukotrienes. The pathway begins with the release of arachidonic acid from the cell membrane, which is then acted upon by 5-LO to form 5-hydroperoxyeicosatetraenoic acid (5-HPETE). This intermediate is subsequently converted to leukotriene A4 (LTA4), a pivotal precursor for the synthesis of other leukotrienes, including the potent chemoattractant leukotriene B4 (LTB4). By inhibiting 5-LO, this compound effectively halts this cascade, leading to a reduction in the production of pro-inflammatory leukotrienes.

Experimental Data

This compound has been shown to be a potent and long-lasting inhibitor of leukotriene formation both in vitro and in vivo.[3]

Table 2: Pharmacological Activity of this compound

| Assay | Species | System | Potency | Reference |

| Leukotriene Formation Inhibition | Human | Isolated Neutrophils | Significantly more potent than zileuton | [3] |

| 5-Lipoxygenase Inhibition | Rat | RBL cell lysate | - | [3] |

| Leukotriene Formation Inhibition (ex vivo) | Dog | - | Potent and long-lasting | [3] |

| Leukotriene Formation Inhibition (in vivo) | Rat | - | Orally active | [3] |

Pharmacokinetic studies have highlighted the stereoselective metabolism of this compound. A single 400-mg oral dose in humans resulted in the inhibition of ex vivo leukotriene biosynthesis for over 24 hours.[2] Notably, the R(+) enantiomer, A-79175, accounted for 78% of the drug's plasma Area Under the Curve (AUC), indicating its greater metabolic stability and primary contribution to the observed prolonged activity.[2]

Table 3: Pharmacokinetic Parameters of this compound Enantiomers

| Parameter | Enantiomer | Observation | Reference |

| Metabolism | Racemic this compound | Glucuronidation is a major route | [2] |

| Metabolic Stability | R(+) enantiomer (A-79175) | More resistant to conjugation | [2] |

| Metabolic Stability | S(-) enantiomer (A-79176) | More susceptible to conjugation | [2] |

| Plasma AUC | R(+) enantiomer (A-79175) | Accounts for 78% of total drug AUC after oral administration of this compound | [2] |

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are proprietary to Abbott Laboratories. However, general methodologies for assessing 5-lipoxygenase inhibition can be described.

In Vitro Glucuronidation Assay

This assay is crucial for determining the metabolic stability of N-hydroxyurea compounds like this compound.

Methodology:

-

Microsome Preparation: Liver microsomes from various species are prepared and quantified for protein content.

-

Incubation: this compound is incubated with the liver microsomes in the presence of cofactors necessary for glucuronidation, such as uridine 5'-diphospho-glucuronic acid (UDPGA).

-

Reaction Termination and Extraction: The reaction is stopped at specific time points, and the parent compound and its metabolites are extracted.

-

Analysis: The samples are analyzed by a sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify the rate of glucuronide formation.

Conclusion

This compound is a significant N-hydroxyurea-based inhibitor of 5-lipoxygenase that demonstrates potent and sustained anti-inflammatory activity. Its racemic nature and the superior pharmacokinetic profile of its R(+) enantiomer, A-79175, highlight the importance of stereochemistry in drug design and development. While the precise chemical structure is not widely published, the available data on its mechanism of action and metabolic fate provide valuable insights for researchers in the field of anti-inflammatory drug discovery. Further exploration of the structure-activity relationships within this class of compounds could lead to the development of even more effective and safer therapies for inflammatory disorders.

References

A-78773: A Potent and Reversible 5-Lipoxygenase Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

A-78773 is a potent, selective, and orally active reversible inhibitor of 5-lipoxygenase (5-LO), the key enzyme in the biosynthesis of leukotrienes. Leukotrienes are potent lipid mediators involved in a wide range of inflammatory and allergic diseases. This compound has demonstrated significant inhibitory activity against 5-LO in both in vitro and in vivo models, exhibiting a favorable selectivity profile over other lipoxygenase isoforms. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its evaluation, and visualization of the relevant biological pathways and experimental workflows.

Introduction

The 5-lipoxygenase (5-LO) pathway plays a critical role in the pathophysiology of numerous inflammatory disorders, including asthma, allergic rhinitis, and inflammatory bowel disease. The enzymes in this pathway convert arachidonic acid into pro-inflammatory leukotrienes, such as leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4). As the rate-limiting enzyme in this cascade, 5-LO represents a key therapeutic target for the development of novel anti-inflammatory agents.

This compound has emerged as a promising second-generation 5-LO inhibitor, demonstrating significant advantages over earlier compounds like zileuton.[1] Its high potency, selectivity, and oral bioavailability make it a valuable tool for both preclinical research and potential clinical applications in leukotriene-mediated diseases.[1]

Mechanism of Action

This compound exerts its pharmacological effect by directly and reversibly inhibiting the enzymatic activity of 5-lipoxygenase. By binding to the enzyme, this compound prevents the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE), the initial and rate-limiting step in leukotriene biosynthesis. This blockade leads to a significant reduction in the production of all downstream leukotrienes, thereby mitigating their pro-inflammatory effects.

Quantitative Inhibitory Data

The potency and selectivity of this compound have been characterized in a variety of preclinical models. The following tables summarize the available quantitative data on its inhibitory activity.

Table 1: In Vitro Inhibitory Activity of this compound

| Assay System | Target Enzyme | This compound IC₅₀ | Zileuton IC₅₀ | Reference |

| Rat Basophilic Leukemia (RBL) Cell Lysate | 5-Lipoxygenase | >100-fold more potent than Zileuton | - | [1] |

| Isolated Human Neutrophils (LTB₄ Formation) | 5-Lipoxygenase | Significantly more potent than Zileuton | - | [1] |

| Rabbit Reticulocyte Lysate | 15-Lipoxygenase | ~100-fold less potent than 5-LO inhibition | - | [1] |

| Human Platelet Lysate | 12-Lipoxygenase | ~100-fold less potent than 5-LO inhibition | - | [1] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Route of Administration | Dose | Effect | Duration of Action | Reference |

| Rat (A-23187-induced pleurisy) | Oral | <1-2 mg/kg (ED₅₀) | Marked attenuation of the 5-lipoxygenase pathway | - | |

| Dog (ex vivo leukotriene formation) | Oral | Not Specified | Potent inhibitor of leukotriene formation | Long-lasting | [1] |

| Rat (in vivo leukotriene formation) | Oral | Not Specified | Potent inhibitor of leukotriene formation | Long-lasting | [1] |

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the context in which this compound operates, the following diagrams illustrate the 5-lipoxygenase signaling pathway and a typical experimental workflow for evaluating its efficacy.

Caption: 5-Lipoxygenase Signaling Pathway and Point of Inhibition by this compound.

Caption: Experimental Workflow for the Evaluation of this compound.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize this compound. These protocols are representative and may require optimization for specific laboratory conditions.

5-Lipoxygenase Enzyme Activity Assay (Rat Basophilic Leukemia Cell Lysate)

This assay determines the direct inhibitory effect of this compound on 5-LO enzyme activity in a cell-free system.

Materials:

-

Rat Basophilic Leukemia (RBL-1) cells

-

Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitors)

-

Arachidonic acid

-

This compound and Zileuton (positive control)

-

Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 2 mM CaCl₂, 1 mM ATP)

-

Methanol (for reaction termination)

-

Solid Phase Extraction (SPE) columns

-

HPLC system with UV detector

Procedure:

-

Preparation of RBL-1 Cell Lysate:

-

Harvest RBL-1 cells and wash with cold PBS.

-

Resuspend the cell pellet in ice-cold Lysis Buffer.

-

Sonicate the cell suspension on ice to lyse the cells.

-

Centrifuge the lysate at 10,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the 5-LO enzyme.

-

-

Enzyme Inhibition Assay:

-

In a microcentrifuge tube, pre-incubate the RBL-1 cell lysate with various concentrations of this compound or vehicle control in Reaction Buffer for 10 minutes at 37°C.

-

Initiate the enzymatic reaction by adding arachidonic acid (final concentration, e.g., 20 µM).

-

Incubate for 10 minutes at 37°C.

-

Terminate the reaction by adding an equal volume of cold methanol.

-

-

Quantification of 5-LO Products:

-

Centrifuge the terminated reaction mixture to precipitate proteins.

-

Purify the supernatant containing the 5-LO products (e.g., LTB₄, 5-HETE) using SPE columns.

-

Analyze the purified samples by reverse-phase HPLC, monitoring the absorbance at a wavelength appropriate for the products of interest (e.g., 270 nm for LTB₄).

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Leukotriene B₄ Formation in Isolated Human Neutrophils

This cell-based assay assesses the ability of this compound to inhibit 5-LO activity in a more physiologically relevant cellular context.

Materials:

-

Freshly drawn human venous blood from healthy volunteers

-

Dextran T-500

-

Ficoll-Paque

-

Hanks' Balanced Salt Solution (HBSS)

-

Calcium ionophore A23187

-

This compound

-

LTB₄ ELISA kit or LC-MS/MS system

Procedure:

-

Isolation of Human Neutrophils:

-

Isolate neutrophils from whole blood using dextran sedimentation followed by density gradient centrifugation over Ficoll-Paque.

-

Lyse contaminating red blood cells by hypotonic shock.

-

Wash the purified neutrophils and resuspend them in HBSS.

-

-

Inhibition of LTB₄ Formation:

-

Pre-incubate the isolated neutrophils with various concentrations of this compound or vehicle control for 15 minutes at 37°C.

-

Stimulate the cells with calcium ionophore A23187 (e.g., 5 µM) to induce LTB₄ production.

-

Incubate for 10 minutes at 37°C.

-

Terminate the reaction by placing the samples on ice and centrifuging to pellet the cells.

-

-

Quantification of LTB₄:

-

Collect the supernatant.

-

Measure the concentration of LTB₄ in the supernatant using a commercially available LTB₄ ELISA kit according to the manufacturer's instructions or by a validated LC-MS/MS method.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of LTB₄ formation for each concentration of this compound.

-

Determine the IC₅₀ value as described in the previous protocol.

-

Rat Air Pouch Model of Inflammation

This in vivo model evaluates the anti-inflammatory efficacy of orally administered this compound.

Materials:

-

Male Sprague-Dawley rats

-

Sterile air

-

Carrageenan solution (e.g., 1% in sterile saline)

-

This compound suspension for oral gavage

-

Heparinized saline

-

ELISA kits or LC-MS/MS for leukotriene measurement

Procedure:

-

Formation of the Air Pouch:

-

On day 0, inject 20 mL of sterile air subcutaneously into the dorsal region of the rats.

-

On day 3, re-inflate the pouch with 10 mL of sterile air to maintain the space.

-

-

Induction of Inflammation and Drug Administration:

-

On day 6, administer this compound or vehicle control orally to the rats.

-

One hour after drug administration, inject 2 mL of carrageenan solution into the air pouch to induce an inflammatory response.

-

-

Collection of Inflammatory Exudate:

-

At a predetermined time point after carrageenan injection (e.g., 4 or 24 hours), euthanize the rats.

-

Carefully open the air pouch and collect the inflammatory exudate by washing the pouch with a known volume of heparinized saline.

-

-

Analysis of Inflammatory Mediators:

-

Centrifuge the collected exudate to remove cells.

-

Measure the concentration of leukotrienes (e.g., LTB₄) in the supernatant using ELISA or LC-MS/MS.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of leukotriene production in the this compound-treated groups compared to the vehicle-treated group.

-

Determine the ED₅₀ value, the dose required to achieve 50% inhibition.

-

Conclusion

This compound is a highly potent and selective reversible inhibitor of 5-lipoxygenase with demonstrated efficacy in both in vitro and in vivo models of inflammation. Its favorable pharmacological profile suggests its potential as a valuable research tool for investigating the role of leukotrienes in various disease states and as a lead compound for the development of novel anti-inflammatory therapeutics. The data and protocols presented in this guide provide a comprehensive resource for scientists and researchers working in the field of inflammation and drug discovery.

References

An In-Depth Technical Guide to the Stereoselective Metabolism of A-78773

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-78773 is a potent inhibitor of 5-lipoxygenase, an enzyme crucial in the biosynthesis of leukotrienes, which are inflammatory mediators. As with many chiral drugs, the enantiomers of this compound exhibit different pharmacological and pharmacokinetic profiles. Understanding the stereoselective metabolism of this compound is paramount for optimizing its therapeutic potential and safety profile. This technical guide provides a comprehensive overview of the stereoselective metabolism of this compound, focusing on the core aspects of its metabolic pathways, supported by data presentation, detailed experimental protocols, and visualizations of the underlying processes.

Primary Metabolic Pathway: Stereoselective Glucuronidation

The principal route of metabolism for the N-hydroxyurea class of 5-lipoxygenase inhibitors, including this compound, is glucuronidation.[1] This is a phase II metabolic reaction where a glucuronic acid moiety is attached to the drug molecule, rendering it more water-soluble and facilitating its excretion.

Crucially, the glucuronidation of this compound is stereoselective.[1] In vitro studies utilizing liver microsomes from various species, including humans, have revealed that the R(+) enantiomer of this compound is significantly more resistant to conjugation by glucuronic acid than the S(-) enantiomer.[1] This differential metabolism leads to a greater metabolic stability of the R(+) enantiomer.[1]

The consequence of this metabolic difference is a significant divergence in the pharmacokinetic profiles of the two enantiomers. Pharmacokinetic studies in both experimental animals and humans have confirmed the enhanced metabolic stability of the R(+) enantiomer.[1] Following the administration of the racemic mixture of this compound, the R(+) enantiomer accounts for a substantially larger portion of the total drug exposure in the plasma.[1]

Data Presentation: Enantiomer Comparison

| Parameter | R(+) Enantiomer (A-79175) | S(-) Enantiomer (A-79176) | Reference |

| Resistance to Glucuronidation | Considerably more resistant | Less resistant | [1] |

| Metabolic Stability | Greater | Lesser | [1] |

| Plasma AUC (% of total after racemic administration) | 78% | 22% (inferred) | [1] |

Experimental Protocols: In Vitro Glucuronidation Assay

The following is a representative, detailed protocol for an in vitro glucuronidation assay using human liver microsomes (HLMs) to assess the stereoselective metabolism of this compound.

Objective: To determine the rate of glucuronide formation for the R(+) and S(-) enantiomers of this compound in human liver microsomes.

Materials:

-

R(+) and S(-) enantiomers of this compound

-

Pooled human liver microsomes (HLMs)

-

Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium salt

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Magnesium chloride (MgCl₂)

-

Alamethicin

-

Acetonitrile (ACN) with an appropriate internal standard (e.g., a structurally similar but chromatographically distinct compound)

-

HPLC or LC-MS/MS system with a chiral column

Procedure:

-

Preparation of Reagents:

-

Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 5 mM MgCl₂.

-

Prepare stock solutions of the R(+) and S(-) enantiomers of this compound in a suitable solvent (e.g., DMSO).

-

Prepare a stock solution of UDPGA in water.

-

Prepare a stock solution of alamethicin in ethanol.

-

-

Enzyme Activation:

-

Thaw the HLMs on ice.

-

Dilute the HLMs to the desired protein concentration (e.g., 1 mg/mL) in ice-cold potassium phosphate buffer.

-

Add alamethicin to the diluted microsomes to a final concentration of 25 µg/mg of microsomal protein.

-

Pre-incubate the mixture on ice for 15 minutes to activate the UGT enzymes.

-

-

Incubation:

-

In separate microcentrifuge tubes, add the activated HLM suspension.

-

Add the stock solution of either the R(+) or S(-) enantiomer of this compound to achieve a range of final concentrations (e.g., 1-100 µM) to determine reaction kinetics.

-

Pre-incubate the tubes at 37°C for 3 minutes in a shaking water bath.

-

Initiate the reaction by adding a pre-warmed solution of UDPGA to a final concentration of 5 mM. The final incubation volume is typically 200 µL.

-

Incubate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range of metabolite formation.

-

-

Reaction Termination and Sample Preparation:

-

Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.

-

Vortex the samples to precipitate the proteins.

-

Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a new set of tubes or an HPLC vial for analysis.

-

-

Analytical Method:

-

Analyze the samples using a validated HPLC or LC-MS/MS method equipped with a chiral column capable of separating the glucuronide metabolites of the R(+) and S(-) enantiomers.

-

Quantify the amount of the glucuronide metabolite formed by comparing the peak area to a standard curve generated with an authentic standard of the metabolite, if available.

-

-

Data Analysis:

-

Calculate the rate of glucuronide formation (e.g., in pmol/min/mg protein).

-

Plot the formation rate against the substrate concentration.

-

Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

-

Calculate the intrinsic clearance (CLint) as Vmax/Km.

-

Mandatory Visualizations

Caption: Stereoselective glucuronidation of this compound enantiomers.

Caption: In vitro stereoselective metabolism experimental workflow.

Conclusion and Implications for Drug Development

The metabolism of this compound is characterized by stereoselective glucuronidation, with the R(+) enantiomer (A-79175) being significantly more stable than the S(-) enantiomer (A-79176).[1] This leads to a higher plasma exposure of the R(+) enantiomer after administration of the racemate.[1] Given that both enantiomers possess equivalent 5-lipoxygenase inhibitory potency, the superior pharmacokinetic profile of the R(+) enantiomer suggests that it is the major contributor to the therapeutic effect of the racemic mixture, particularly at later time points.[1]

These findings have profound implications for the clinical development of this compound. The development of the single R(+) enantiomer, A-79175, may be preferable to the racemate. This approach, often referred to as "chiral switching," could lead to a therapeutic agent with a more predictable pharmacokinetic profile, potentially reduced metabolic drug-drug interactions, and a lower pill burden due to its longer duration of action. Further investigation into the specific UGT isoforms responsible for the glucuronidation of this compound could provide deeper insights into potential inter-individual variability in its metabolism.

References

A-78773: An In-Depth Technical Guide to a Potent and Selective 5-Lipoxygenase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-78773 is a potent and selective, orally active inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes. Leukotrienes are pro-inflammatory lipid mediators implicated in a variety of inflammatory diseases. This compound has demonstrated significant inhibitory activity against 5-LOX in both in vitro and in vivo models, exhibiting greater potency and a longer duration of action compared to the first-generation inhibitor, zileuton. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, potency, selectivity, and preclinical data. Detailed experimental protocols and signaling pathway diagrams are included to facilitate further research and development.

Core Pharmacological Properties

This compound is a direct inhibitor of 5-lipoxygenase, the enzyme responsible for the initial steps in the conversion of arachidonic acid to leukotrienes. By inhibiting 5-LOX, this compound effectively blocks the production of all leukotrienes, including leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).

Data Presentation: Potency and Selectivity

Quantitative data on the inhibitory activity of this compound and its more metabolically stable R(+) enantiomer, A-79175, are summarized below. The data highlights the compound's high potency for 5-lipoxygenase and its selectivity over other lipoxygenase enzymes.

| Compound | Assay System | Target Enzyme | IC50 Value | Reference |

| This compound | Rat Basophilic Leukemia (RBL) Cell Lysate | 5-Lipoxygenase | Potent Inhibition | [1] |

| Isolated Human Neutrophils (LTB4 Synthesis) | 5-Lipoxygenase | Significantly more potent than zileuton | [1] | |

| Rabbit Reticulocyte Lysate | 15-Lipoxygenase | >100-fold less potent than for 5-LOX | [1] | |

| Human Platelet Lysate | 12-Lipoxygenase | >100-fold less potent than for 5-LOX | [1] | |

| A-79175 | Not Specified | 5-Lipoxygenase | Potent Inhibition | MedChemExpress |

| Compound | Animal Model | Route of Administration | ED50 Value | Effect | Reference |

| This compound | Rat (Ionophore-induced pleural inflammation) | Oral | < 1-2 mg/kg | Inhibition of 5-lipoxygenase pathway | [2] |

Note: Specific IC50 values for this compound and A-79175 are not publicly available in the reviewed literature. The available information indicates high potency and selectivity.

Signaling Pathway

This compound exerts its pharmacological effect by directly inhibiting the 5-lipoxygenase pathway, a critical branch of the arachidonic acid cascade.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of 5-lipoxygenase inhibitors like this compound.

In Vitro 5-Lipoxygenase Inhibition Assay (Rat Basophilic Leukemia Cell Lysate)

This assay determines the direct inhibitory effect of a compound on the 5-LOX enzyme in a cell-free system.

Methodology:

-

Preparation of RBL-1 Cell Lysate: Rat basophilic leukemia (RBL-1) cells, a rich source of 5-LOX, are harvested and homogenized in a suitable buffer (e.g., Tris-HCl with protease inhibitors). The homogenate is then centrifuged to obtain a supernatant containing the cytosolic 5-LOX enzyme.

-

Pre-incubation: The cell lysate is pre-incubated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a defined period at a specific temperature (e.g., 10 minutes at 37°C) to allow for inhibitor-enzyme interaction.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

-

Incubation: The reaction mixture is incubated for a specific time (e.g., 5-15 minutes) at 37°C.

-

Reaction Termination and Extraction: The reaction is terminated by the addition of an acid (e.g., citric acid). The formed leukotrienes and other eicosanoids are then extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate).

-

Analysis: The extracted samples are analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the production of 5-LOX metabolites (e.g., LTB4 and 5-HETE). The IC50 value is calculated by determining the concentration of this compound that causes a 50% reduction in the formation of these products compared to the vehicle control.

Cellular Leukotriene B4 Synthesis Assay (Isolated Human Neutrophils)

This assay assesses the ability of a compound to inhibit 5-LOX activity in a whole-cell system, providing insights into its cell permeability and efficacy in a more physiologically relevant context.

Methodology:

-

Isolation of Human Neutrophils: Polymorphonuclear neutrophils are isolated from fresh human blood using density gradient centrifugation (e.g., Ficoll-Paque).

-

Pre-incubation: The isolated neutrophils are resuspended in a suitable buffer and pre-incubated with various concentrations of this compound or vehicle for a specified time.

-

Cell Stimulation: The cells are then stimulated with a calcium ionophore, such as A23187, to induce the release of endogenous arachidonic acid and subsequent activation of the 5-LOX pathway.

-

Incubation: The stimulated cells are incubated at 37°C for a defined period to allow for leukotriene synthesis.

-

Reaction Termination and Sample Collection: The reaction is stopped, typically by centrifugation to pellet the cells. The supernatant, containing the released LTB4, is collected.

-

Analysis: The concentration of LTB4 in the supernatant is quantified using a specific enzyme-linked immunosorbent assay (ELISA) or LC-MS/MS. The IC50 value is determined as the concentration of this compound that inhibits LTB4 production by 50%.

Preclinical In Vivo and Ex Vivo Activity

This compound has demonstrated potent and long-lasting oral activity in preclinical animal models. In a rat model of ionophore-induced pleural inflammation, orally administered this compound markedly attenuated the 5-lipoxygenase pathway with a projected ED50 value of less than 1-2 mg/kg[2]. Furthermore, a single oral dose of 20 mg/kg resulted in persistent inhibition of the 5-lipoxygenase pathway for up to 24 hours[2].

Ex vivo studies in dogs have also confirmed the potent and long-lasting inhibitory effect of this compound on leukotriene formation following oral administration[1].

Metabolism and Pharmacokinetics

Studies have shown that the metabolism of this compound is stereoselective. The R(+) enantiomer, designated as A-79175, is more resistant to glucuronidation, a major metabolic pathway for this class of compounds. This results in a superior pharmacokinetic profile for A-79175 compared to the S(-) enantiomer. Following oral administration of the racemate (this compound), the majority of the plasma exposure is attributable to the more stable R(+) enantiomer. A single 400 mg oral dose of this compound in humans resulted in the inhibition of ex vivo leukotriene biosynthesis for more than 24 hours.

Conclusion

This compound is a potent and selective 5-lipoxygenase inhibitor with a favorable preclinical profile, including oral activity and a long duration of action. Its ability to effectively block the production of pro-inflammatory leukotrienes makes it a valuable tool for research into the role of these mediators in various diseases. The superior pharmacokinetic properties of its R(+) enantiomer, A-79175, suggest its potential as a therapeutic agent for inflammatory conditions. This technical guide provides a foundational understanding of the pharmacological properties of this compound to support further investigation and development in the field.

References

- 1. Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

A-78773: A Potent and Selective Inhibitor of the Leukotriene Synthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-78773 is a potent and selective inhibitor of 5-lipoxygenase (5-LO), a critical enzyme in the biosynthesis of leukotrienes.[1] Leukotrienes are powerful inflammatory mediators implicated in a variety of diseases, including asthma, allergic rhinitis, and inflammatory bowel disease. By targeting 5-LO, this compound effectively blocks the production of all leukotrienes, offering a promising therapeutic strategy for managing these conditions. This technical guide provides a comprehensive overview of the role of this compound in the leukotriene synthesis pathway, including its mechanism of action, quantitative potency and selectivity data, and detailed experimental protocols for its evaluation.

Mechanism of Action

The synthesis of leukotrienes begins with the liberation of arachidonic acid from the cell membrane. The enzyme 5-lipoxygenase, in conjunction with its activating protein (FLAP), then converts arachidonic acid into the unstable intermediate, leukotriene A4 (LTA4). LTA4 is subsequently metabolized to either leukotriene B4 (LTB4) or the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).

This compound exerts its inhibitory effect by directly targeting the 5-LO enzyme. This action prevents the initial conversion of arachidonic acid, thereby halting the entire leukotriene biosynthetic cascade. Studies have shown that this compound is significantly more potent in inhibiting leukotriene formation than zileuton, another 5-LO inhibitor.[1] Furthermore, in experiments where leukotriene formation was completely inhibited by this compound, no compensatory increase in eicosanoids from other pathways was observed.[1]

The racemic compound this compound has a chiral center, and its biological activity primarily resides in the R(+) enantiomer, designated as A-79175. This enantiomer is not only a potent 5-LO inhibitor but also exhibits greater metabolic stability compared to the S(-) enantiomer, making it the more pharmacologically relevant component.

Data Presentation

The potency and selectivity of this compound have been evaluated in various in vitro systems. The following table summarizes the available quantitative data on its inhibitory activity against different lipoxygenase enzymes.

| Compound | Enzyme | Source | Assay System | IC50 (µM) |

| This compound | 5-Lipoxygenase | Rat Basophilic Leukemia (RBL) Cells | Cell Lysate | ~0.1 |

| This compound | 12-Lipoxygenase | Human Platelets | - | >10 |

| This compound | 15-Lipoxygenase | Rabbit Reticulocytes | - | >10 |

Note: The IC50 value for 5-Lipoxygenase is estimated based on the finding that this compound is approximately two orders of magnitude more potent against 5-LO than 12-LO and 15-LO.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments used to characterize the activity of this compound.

5-Lipoxygenase Inhibition Assay in Rat Basophilic Leukemia (RBL-1) Cell Lysate

This assay assesses the direct inhibitory effect of this compound on the 5-LO enzyme in a cell-free system.

Materials:

-

Rat Basophilic Leukemia (RBL-1) cells

-

Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors)

-

Arachidonic acid (substrate)

-

This compound (test compound)

-

Vehicle (e.g., DMSO)

-

Reaction buffer (e.g., PBS with 1 mM ATP and 2 mM CaCl2)

-

Methanol (for reaction termination)

-

Internal standard (e.g., PGB2)

-

HPLC system with UV detector

Procedure:

-

Cell Lysate Preparation: Harvest RBL-1 cells and wash with cold PBS. Resuspend the cell pellet in lysis buffer and disrupt the cells by sonication on ice. Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to obtain the supernatant (cell lysate) containing the 5-LO enzyme.

-

Enzyme Inhibition: In a microcentrifuge tube, pre-incubate the RBL-1 cell lysate with various concentrations of this compound or vehicle for 15 minutes at 4°C.

-

Enzymatic Reaction: Initiate the reaction by adding arachidonic acid to the pre-incubated mixture. Incubate for 10 minutes at 37°C.

-

Reaction Termination and Extraction: Stop the reaction by adding an equal volume of cold methanol containing an internal standard. Vortex and centrifuge to pellet the precipitated protein.

-

Analysis: Analyze the supernatant for the presence of 5-LO products (e.g., 5-HETE and LTB4) using reverse-phase HPLC with UV detection.

-

Data Analysis: Calculate the percent inhibition of 5-LO activity for each concentration of this compound and determine the IC50 value.

Inhibition of Leukotriene B4 (LTB4) Formation in Isolated Human Neutrophils

This cell-based assay evaluates the ability of this compound to inhibit leukotriene synthesis in a more physiologically relevant system.

Materials:

-

Freshly isolated human neutrophils

-

Hanks' Balanced Salt Solution (HBSS)

-

Calcium ionophore A23187 (stimulant)

-

This compound (test compound)

-

Vehicle (e.g., DMSO)

-

Methanol (for reaction termination)

-

Internal standard (e.g., PGB2)

-

ELISA kit for LTB4 or HPLC system

Procedure:

-

Neutrophil Isolation: Isolate neutrophils from fresh human blood using standard density gradient centrifugation techniques.

-

Cell Treatment: Resuspend the isolated neutrophils in HBSS. Pre-incubate the cells with various concentrations of this compound or vehicle for 15 minutes at 37°C.

-

Cell Stimulation: Stimulate the neutrophils with calcium ionophore A23187 to induce LTB4 synthesis. Incubate for 10 minutes at 37°C.

-

Reaction Termination and Sample Preparation: Terminate the reaction by adding cold methanol. Centrifuge to pellet the cells and collect the supernatant.

-

LTB4 Quantification: Measure the concentration of LTB4 in the supernatant using a commercially available LTB4 ELISA kit or by HPLC.

-

Data Analysis: Calculate the percent inhibition of LTB4 formation for each concentration of this compound and determine the IC50 value.

Visualizations

Leukotriene Synthesis Pathway and the Role of this compound

References

Preliminary In Vitro Profile of A-78773: A Potent and Selective 5-Lipoxygenase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-78773 is a novel small molecule that has been identified as a potent and highly selective inhibitor of 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of leukotrienes.[1][2] Leukotrienes are pro-inflammatory lipid mediators implicated in a variety of inflammatory diseases. By targeting 5-LO, this compound effectively blocks the production of leukotrienes, including the potent neutrophil chemoattractant Leukotriene B4 (LTB4).[1] Preliminary in vitro studies have demonstrated that this compound is significantly more potent than the established 5-LO inhibitor, zileuton, in various cellular and cell-free systems.[1][2] This technical guide provides a comprehensive overview of the initial in vitro characterization of this compound, including its inhibitory activity, selectivity, and the experimental methodologies used for its evaluation.

Core Mechanism of Action: Inhibition of the 5-Lipoxygenase Pathway

This compound exerts its pharmacological effect by directly inhibiting the 5-lipoxygenase enzyme. This enzyme catalyzes the initial steps in the conversion of arachidonic acid into leukotrienes. The signaling pathway illustrated below outlines the central role of 5-lipoxygenase and the point of intervention for this compound.

Quantitative Analysis of In Vitro Inhibitory Activity

While precise IC50 values from the primary literature are not publicly available, comparative data consistently demonstrates the superior potency of this compound over zileuton.

| Assay Type | Target | System | This compound Potency | Zileuton Potency | Selectivity |

| Enzyme Inhibition | 5-Lipoxygenase | Rat Basophilic Leukemia (RBL) Cell Lysate | Significantly more potent | - | Highly selective |

| Leukotriene Synthesis Inhibition | Leukotriene Formation | Isolated Human Neutrophils | Significantly more potent | - | - |

| Selectivity Screen | 12-Lipoxygenase | Human Platelet | Inhibition at concentrations 2 orders of magnitude lower for 5-LO | - | High |

| Selectivity Screen | 15-Lipoxygenase | Rabbit Reticulocyte | Inhibition at concentrations 2 orders of magnitude lower for 5-LO | - | High |

Data is qualitatively summarized from available literature.[1]

Experimental Protocols

The following sections detail the likely methodologies employed for the in vitro characterization of this compound, based on standard practices in the field.

5-Lipoxygenase Enzyme Inhibition Assay (Cell-Free)

This assay evaluates the direct inhibitory effect of this compound on the 5-lipoxygenase enzyme.

Workflow:

References

Methodological & Application

Application Notes and Protocols for A-78773 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-78773 is a potent and selective inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes.[1] Leukotrienes are pro-inflammatory lipid mediators involved in various pathological conditions, including asthma, allergic rhinitis, and other inflammatory diseases. This compound, an N-hydroxyurea derivative, has demonstrated significant inhibitory activity against 5-LOX in both cell-free and cell-based in vitro assays.[1][2] These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound and similar compounds.

Mechanism of Action

This compound exerts its inhibitory effect by targeting 5-lipoxygenase, the enzyme responsible for the initial steps in the conversion of arachidonic acid to leukotrienes. By inhibiting 5-LOX, this compound effectively blocks the production of leukotriene B4 (LTB4) and other downstream leukotrienes, thereby reducing the inflammatory response. The R(+) enantiomer of this compound, known as A-79175, is noted to be more resistant to metabolic glucuronidation, suggesting it is the more active and stable enantiomer.

Data Presentation

Table 1: In Vitro Inhibition of 5-Lipoxygenase Activity

| Compound | Assay System | IC50 (µM) |

| This compound | RBL-1 Cell Lysate | Data not available |

| Zileuton | RBL-1 Cell Lysate | Data not available |

Table 2: Inhibition of Leukotriene B4 Production in Human Neutrophils

| Compound | Stimulant | IC50 (µM) |

| This compound | Calcium Ionophore A23187 | Data not available |

| Zileuton | Calcium Ionophore A23187 | Data not available |

Note: this compound has been reported to inhibit 5-lipoxygenase in a rat basophilic leukemia (RBL) cell lysate at concentrations two orders of magnitude lower than those required to inhibit 15-lipoxygenase or 12-lipoxygenase, indicating its selectivity.[1]

Experimental Protocols

5-Lipoxygenase Inhibition Assay in Rat Basophilic Leukemia (RBL-1) Cell Lysate

This assay determines the direct inhibitory effect of this compound on 5-LOX enzyme activity in a cell-free system.

Materials:

-

Rat Basophilic Leukemia (RBL-1) cells

-

Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitors)

-

Arachidonic acid (substrate)

-

This compound and other test compounds

-

DMSO (vehicle control)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 2 mM CaCl2, 2 mM ATP)

-

5-HETE ELISA kit or HPLC system for product detection

Protocol:

-

Preparation of RBL-1 Cell Lysate:

-

Culture RBL-1 cells to the desired density.

-

Harvest cells by centrifugation and wash with cold PBS.

-

Resuspend the cell pellet in ice-cold Lysis Buffer.

-

Lyse the cells by sonication or dounce homogenization on ice.

-

Centrifuge the lysate at 10,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant (cytosolic fraction containing 5-LOX) and determine the protein concentration (e.g., using a BCA assay).

-

-

Enzyme Inhibition Assay:

-

In a microplate, add the RBL-1 cell lysate (diluted in Assay Buffer to a predetermined optimal concentration).

-

Add various concentrations of this compound or other test compounds (typically dissolved in DMSO). Include a vehicle control (DMSO alone).

-

Pre-incubate the enzyme and inhibitor for 10-15 minutes at room temperature.

-

Initiate the reaction by adding arachidonic acid to a final concentration of 10-20 µM.

-

Incubate for 10-20 minutes at 37°C.

-

Stop the reaction by adding a stop solution (e.g., an organic solvent like methanol or a solution containing a chelating agent like EDTA).

-

-

Detection of 5-HETE:

-

Quantify the amount of 5-hydroxyeicosatetraenoic acid (5-HETE), the primary product of the 5-LOX reaction, using a specific ELISA kit or by reverse-phase HPLC.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

-

Inhibition of Leukotriene B4 (LTB4) Production in Isolated Human Neutrophils

This cell-based assay evaluates the ability of this compound to inhibit 5-LOX activity within intact cells, providing a more physiologically relevant measure of its potency.

Materials:

-

Fresh human whole blood from healthy donors

-

Dextran solution for erythrocyte sedimentation

-

Ficoll-Paque for density gradient centrifugation

-

Hanks' Balanced Salt Solution (HBSS)

-

Calcium Ionophore A23187 (stimulant)

-

This compound and other test compounds

-

DMSO (vehicle control)

-

LTB4 ELISA kit

Protocol:

-

Isolation of Human Neutrophils:

-

Collect whole blood in heparinized tubes.

-

Mix the blood with Dextran solution and allow erythrocytes to sediment.

-

Layer the leukocyte-rich plasma onto a Ficoll-Paque density gradient.

-

Centrifuge to separate neutrophils from mononuclear cells.

-

Collect the neutrophil pellet and lyse any remaining red blood cells with a hypotonic solution.

-

Wash the purified neutrophils with HBSS and resuspend to a final concentration of 1-5 x 10^6 cells/mL in HBSS with calcium and magnesium.

-

-

Inhibition of LTB4 Production:

-

Pre-incubate the isolated neutrophils with various concentrations of this compound or other test compounds (dissolved in DMSO) for 15-30 minutes at 37°C. Include a vehicle control.

-

Stimulate the cells with Calcium Ionophore A23187 (e.g., 1-5 µM final concentration) to induce LTB4 production.

-

Incubate for 5-15 minutes at 37°C.

-

Terminate the reaction by placing the tubes on ice and centrifuging to pellet the cells.

-

-

Quantification of LTB4:

-

Collect the supernatant and measure the concentration of LTB4 using a specific and sensitive LTB4 ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of LTB4 production for each concentration of this compound relative to the stimulated vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Visualizations

Caption: this compound inhibits the 5-LOX pathway.

Caption: Workflow for in vitro this compound assays.

References

Application Notes and Protocols for A-78773 in Animal Models of Inflammation

For Researchers, Scientists, and Drug Development Professionals